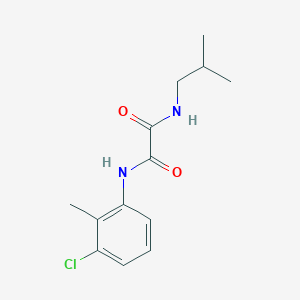

![molecular formula C14H18N2O4S B4967894 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4967894.png)

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives involves various chemical reactions, often incorporating sulfonamide groups for their ability to block enzymes like cyclooxygenase-2 (COX-2). For instance, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their COX-2 inhibition capabilities. Extensive structure-activity relationship (SAR) studies within this series have identified potent and selective inhibitors of COX-2, exemplified by celecoxib, which has been clinically approved for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those similar to "1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole," has been extensively studied. For example, single-crystal X-ray analysis of a potential antitumor agent, "5-Amino-4-methylsulfonyl-1-phenyl-1H-pyrazole," revealed the three-dimensional arrangement of its pharmacophoric groups. The central pyrazole ring is planar, indicating strong conjugation and potential for biological activity (Kettmann et al., 2005).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including amidation and sulfonamidation, which are crucial for modifying their biological activities. The use of removable directing groups, such as 2-aminophenyl-1H-pyrazole, for copper-mediated C-H amidation and sulfonamidation, showcases the versatility of these compounds in synthetic chemistry (Lee et al., 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting points, and stability, are critical for their application in drug development. For instance, the stability and thermal properties of a novel pyrazole derivative were analyzed, indicating good thermal stability up to 190°C, which is essential for pharmaceutical formulations (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity towards various reagents and potential for functionalization, play a significant role in their utility as pharmaceuticals. The synthesis and bioactivities of new 1H-pyrazole derivatives containing an aryl sulfonate moiety, for example, have been explored for their anti-inflammatory and antimicrobial activities, highlighting the chemical versatility and potential therapeutic applications of these compounds (Kendre et al., 2013).

Propiedades

IUPAC Name |

1-(2,5-diethoxy-4-methylphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-4-19-12-10-14(13(20-5-2)9-11(12)3)21(17,18)16-8-6-7-15-16/h6-10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFFWHWGNRAWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)

![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)

![methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4967846.png)

![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)

![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)

![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)

![4-methoxy-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4967902.png)

![5-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967906.png)

![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4967908.png)